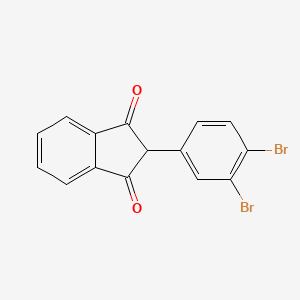

2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione

Beschreibung

2-(3,4-Dibromophenyl)-1H-indene-1,3(2H)-dione is a halogenated derivative of 1H-indene-1,3(2H)-dione, a bicyclic diketone scaffold.

Eigenschaften

IUPAC Name |

2-(3,4-dibromophenyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2O2/c16-11-6-5-8(7-12(11)17)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEPVVRDEBBVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione typically involves the bromination of a suitable precursor, such as 3,4-dibromobenzaldehyde, followed by a cyclization reaction to form the indene-1,3-dione core. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the cyclization can be facilitated by acidic or basic catalysts under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dibromophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: Further cyclization can occur to form more complex polycyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-indene-dione derivatives, while oxidation and reduction can lead to different oxidation states of the indene-dione core.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that 2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione exhibits potential pharmacological properties:

- Anti-inflammatory Activity: Studies suggest it may inhibit inflammatory pathways.

- Anticancer Properties: Preliminary investigations show promise in targeting cancer cell lines through modulation of specific molecular targets.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Substitution Reactions: The bromine atoms can be replaced with other nucleophiles (e.g., amines), leading to various derivatives.

- Oxidation and Reduction: Capable of undergoing redox reactions to yield different oxidation states of the indene-dione core.

Material Science

In material science, this compound is explored for:

- Electronic Applications: Its unique electronic properties make it suitable for developing new materials in semiconductors or organic photovoltaics.

- Optical Properties: Potential use in photonic devices due to its distinctive absorption characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various indene-diones. Researchers found that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of the PI3K/Akt pathway.

Case Study 2: Material Development

In a study on organic electronic materials, researchers synthesized derivatives of this compound and tested their conductivity and stability. Results indicated that these derivatives could enhance charge mobility in organic field-effect transistors (OFETs), making them promising candidates for future electronic applications.

Wirkmechanismus

The mechanism by which 2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and indene-dione core. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key Observations :

Key Observations :

- Photostability : Brominated derivatives may exhibit enhanced stability under UV light compared to methoxy or hydroxyl-substituted analogs due to reduced radical formation .

- Biological Activity : Bromine’s electronegativity may improve binding to enzyme active sites compared to chlorine or methoxy groups, though specific data are lacking .

Biologische Aktivität

2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione is an organic compound notable for its unique structure, which consists of a dibromophenyl group attached to an indene-1,3-dione framework. The presence of bromine atoms significantly influences its biological activity and reactivity. This article explores the biological activities associated with this compound, including its potential pharmacological applications and mechanisms of action.

The molecular formula of this compound is C15H8Br2O2. The compound's structure allows it to participate in various chemical reactions, including substitution and oxidation processes. The bromine substituents enhance the compound's reactivity due to their electronegative nature, making it a candidate for further biological evaluation.

Anticancer Activity

Research has indicated that derivatives of indene-1,3-dione structures exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt and MAPK .

Table 1: Summary of Anticancer Studies on Indene Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast) | TBD | Induction of apoptosis |

| 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione | A549 (lung) | TBD | Inhibition of cell cycle progression |

| 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione | HeLa (cervical) | TBD | Modulation of MAPK signaling |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Compounds with similar structures have shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may inhibit inflammatory pathways involving NF-kB and MAPK signaling .

Table 2: Anti-inflammatory Effects of Indene Derivatives

| Compound | Cytokine Inhibition | Concentration (µM) | Assay Type |

|---|---|---|---|

| This compound | TNF-α | TBD | ELISA |

| 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione | IL-6 | TBD | qRT-PCR |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. The bromine atoms may facilitate unique interactions through halogen bonding, enhancing binding affinity to biological targets .

Case Studies

A recent case study explored the synthesis and biological evaluation of several indene derivatives, including those with dibromo substitutions. The results indicated that these compounds exhibited enhanced cytotoxicity against cancer cell lines compared to their non-brominated counterparts. This finding underscores the importance of halogen substitution in modifying the biological profile of indene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.